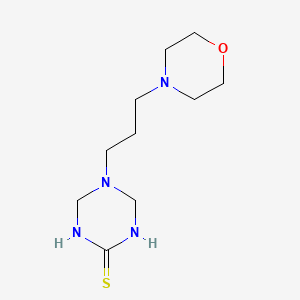

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-[3-(4-morpholinyl)propyl]-1,3,5-triazinane-2-thione. This nomenclature provides crucial structural information about the molecular architecture and functional group positioning within the compound. The name reveals several key structural components that define the molecule's three-dimensional arrangement and chemical properties.

The triazinane core represents a six-membered saturated heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This structural motif is derived from the parent triazine system but differs in its degree of saturation, specifically incorporating additional hydrogen atoms that convert the aromatic triazine into the saturated triazinane framework. The numbering system follows established IUPAC conventions, beginning with the heteroatoms and proceeding systematically around the ring structure.

The thione functional group at position 2 indicates the presence of a carbon-sulfur double bond, which significantly influences the compound's reactivity profile and electronic distribution. This sulfur-containing functionality represents a key structural feature that distinguishes this molecule from related oxygen-containing analogs. The thione group contributes to the compound's overall polarity and potential for hydrogen bonding interactions.

The morpholinyl substituent attached via a three-carbon propyl linker at position 5 adds considerable structural complexity. The morpholine ring system consists of a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms in a 1,4-relationship. This structural arrangement creates a chair conformation similar to cyclohexane but with distinct electronic properties due to the heteroatom substitution pattern.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 727664-35-9. This unique identifier serves as the definitive reference for this specific molecular structure within chemical databases and regulatory frameworks worldwide. The CAS number provides unambiguous identification regardless of naming variations or systematic nomenclature differences across different chemical classification systems.

Multiple synonymous names exist for this compound in chemical literature and commercial databases. The alternative designation 5-(3-Morpholinopropyl)-1,3,5-triazinane-2-thione appears frequently in supplier catalogs and research publications. Additional systematic variations include 5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione and 5-[3-(morpholin-4-yl)propyl]-4,6-dihydro-1H-1,3,5-triazine-2-thiol.

The compound is also referenced by its molecular development laboratory number MFCD13816268 in certain chemical databases. This identifier facilitates cross-referencing across different commercial and academic chemical information systems. Various suppliers assign their own catalog numbers, such as CS-0366914 and TS140602, for inventory management and ordering purposes.

The diversity of naming conventions reflects the compound's presence in multiple chemical databases and commercial catalogs, each employing slightly different systematic approaches to nomenclature. However, all variations ultimately describe the same molecular structure characterized by the triazinane ring system with thione functionality and morpholinylpropyl substitution.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₂₀N₄OS precisely defines the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, twenty hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom within the molecular structure. The elemental composition reflects the compound's moderate molecular complexity and provides essential information for mass spectrometric analysis and elemental analysis verification.

The molecular weight is calculated as 244.36 grams per mole, derived from the sum of atomic weights for all constituent atoms. This molecular weight places the compound in the range typical of small organic molecules with potential pharmaceutical applications. The relatively modest molecular size suggests favorable properties for cellular permeability and bioavailability in biological systems.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₄OS | - |

| Molecular Weight | 244.36 | g/mol |

| Carbon Atoms | 10 | - |

| Hydrogen Atoms | 20 | - |

| Nitrogen Atoms | 4 | - |

| Oxygen Atoms | 1 | - |

| Sulfur Atoms | 1 | - |

The nitrogen content represents approximately 22.9% of the total molecular weight, reflecting the significant contribution of nitrogen-containing heterocycles to the overall structure. The presence of four nitrogen atoms distributed between the triazinane ring system and the morpholine substituent creates multiple sites for potential hydrogen bonding and coordination chemistry applications.

The hydrogen-to-carbon ratio of 2:1 indicates a high degree of saturation within the molecular framework, consistent with the tetrahydro designation in the systematic name. This saturation level suggests limited aromatic character and predominantly aliphatic bonding patterns throughout the molecule. The single oxygen atom contributes to the compound's polarity through its incorporation within the morpholine ring system, while the sulfur atom provides additional polarizability through the thione functional group.

Properties

IUPAC Name |

5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEDFZRXTVAZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CNC(=S)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the reaction of morpholine derivatives with triazine precursors. One common method involves the cyclization of 3-(morpholin-4-yl)propylamine with triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₀H₂₀N₄OS

- CAS Number : 727664-35-9

- Molecular Weight : 244.36 g/mol

- Structure : The compound features a triazine core which is known for its diverse biological activities.

Neurodegenerative Disease Research

One of the most promising applications of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is in the development of inhibitors for enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of triazine can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology.

A study demonstrated that certain triazine derivatives exhibit strong AChE inhibitory activity with IC50 values below 10 μM, suggesting their potential as therapeutic agents to enhance cholinergic function in Alzheimer's patients . The presence of morpholine groups appears to influence the activity positively by modulating interactions at the enzyme's active site.

Cancer Therapeutics

The compound has also shown potential as an anti-cancer agent. Research into bis(morpholino-1,3,5-triazine) derivatives revealed that they act as potent inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . For instance, one derivative demonstrated significant antitumor efficacy in xenograft models when administered intravenously. This highlights the compound's potential for further development into effective cancer therapies.

The biological activities associated with this compound include:

- Antioxidant Properties : The compound may exhibit antioxidant effects that can protect neuronal cells from oxidative stress.

- Enzyme Inhibition : As mentioned earlier, it inhibits AChE and potentially other enzymes involved in neurodegeneration and cancer progression.

Case Study 1: AChE Inhibition

In a comparative study of various triazine derivatives including those with morpholine substitutions, it was found that compounds with morpholine exhibited varying degrees of AChE inhibition. The structure–activity relationship indicated that modifications on the morpholine ring could enhance inhibitory potency .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anti-cancer properties of related triazine derivatives showed promising results against multiple cancer cell lines. These studies revealed that certain structural features significantly influenced their cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring can interact with biological membranes, affecting their permeability and function. Additionally, the triazine ring can participate in electron transfer reactions, influencing cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its 3-morpholin-4-ylpropyl substituent. Key structural analogs include:

5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol : Substituted with a tetrahydrofuran (THF) group, this analog replaces the morpholine ring with an oxygen-containing ether moiety, altering polarity and hydrogen-bonding capacity .

5-Allyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol : Features an allyl (prop-2-en-1-yl) group, introducing a reactive double bond that may participate in further chemical modifications .

5-Propyl-1,3,5-triazinane-2-thione : A simpler derivative with a linear propyl chain, lacking heterocyclic substituents .

Physicochemical Properties

The morpholinopropyl-substituted compound exhibits the highest molecular weight and likely enhanced water solubility compared to analogs due to the polar morpholine group. In contrast, the allyl and propyl derivatives are more lipophilic, which may influence membrane permeability .

Biological Activity

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : 5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione

- Molecular Formula : C₁₀H₂₀N₄OS

- CAS Number : 727664-35-9

- MDL Number : MFCD13816268

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazine ring can participate in electron transfer reactions, while the morpholine moiety may influence cellular membrane dynamics. This dual-action mechanism allows it to modulate the activity of specific proteins or enzymes involved in critical biological pathways.

Biological Activities

Research indicates that derivatives of 1,3,5-triazine compounds exhibit a wide range of biological activities including:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies revealed IC50 values ranging from 0.20 μM to 16.32 μM depending on the cell line tested .

- It has been noted for its ability to suppress phosphorylation of AKT and inhibit pathways associated with tumor growth .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Anticancer | A549 | 0.20 μM |

| MCF-7 | 1.25 μM | |

| HeLa | 1.03 μM | |

| Antimicrobial | Various Bacteria | Not specified |

| Anti-inflammatory | In vitro models | Not specified |

Table 2: Comparison of IC50 Values for Selected Triazine Derivatives

| Compound Name | Cell Line | IC50 Value |

|---|---|---|

| This compound | MCF-7 | 16.32 μM |

| Substituted Triazine Derivative A | HeLa | 2.21 μM |

| Substituted Triazine Derivative B | HepG2 | 12.21 μM |

Case Studies

- In Vivo Studies :

- Clinical Relevance :

Q & A

Q. How can ecological risks be assessed for this compound during early-stage development?

- Methodological Answer : Follow tiered risk assessment frameworks:

- Tier 1 : Use QSAR models (e.g., ECOSAR) to predict acute toxicity to aquatic organisms.

- Tier 2 : Conduct microcosm studies to evaluate bioaccumulation in algae, daphnia, and fish.

- Tier 3 : Perform mesocosm experiments under simulated environmental conditions to assess long-term ecosystem impacts .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Adopt REACH-compliant practices :

- Use fume hoods and nitrile gloves during synthesis.

- Neutralize waste via alkaline hydrolysis (for thiol groups) followed by solidification with bentonite.

- Monitor airborne exposure with personal sampling pumps and GC-MS analysis .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research?

- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Characterize coordination chemistry via X-ray crystallography and EXAFS . Test stability under thermal/chemical stress using TGA-DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.